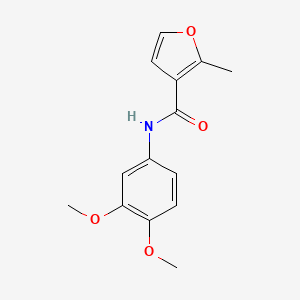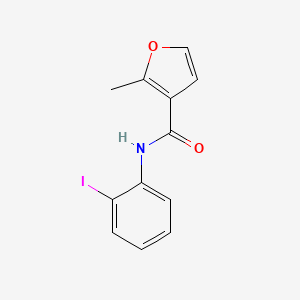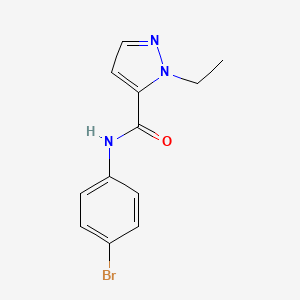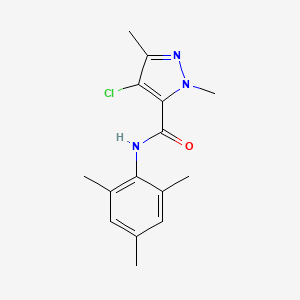
N~3~-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
Übersicht
Beschreibung
N~3~-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group at the 4-position and a carboxamide group at the 3-position of the pyrazole ring, with a 3,5-dimethylphenyl substituent at the N3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Nitro Group: The nitro group can be introduced at the 4-position of the pyrazole ring through nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at low temperatures to control the regioselectivity and yield.
Substitution with 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced at the N3 position of the pyrazole ring through a nucleophilic substitution reaction. This can be achieved by reacting the pyrazole derivative with 3,5-dimethylphenylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced at the 3-position of the pyrazole ring through an amidation reaction. This can be achieved by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods
The industrial production of N3-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves scaling up the laboratory synthesis procedures to larger volumes. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst, sodium borohydride.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, alcohols, thiols, sodium hydride, potassium carbonate.
Cyclization: Acid or base catalysts, elevated temperatures.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Heterocyclic Compounds: Formed by cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The compound has been explored for its potential use in the development of new materials with unique properties, such as conducting polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of N3-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, such as cyclooxygenase (COX) enzymes, bacterial cell wall synthesis enzymes, and cancer cell signaling pathways.
Pathways Involved: The compound can modulate various biological pathways, including the inflammatory response, microbial cell wall synthesis, and cancer cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
N~3~-(3,5-DIMETHYLPHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds to highlight its uniqueness:
N-(3,5-Dimethylphenyl)acetamide: This compound has a similar 3,5-dimethylphenyl substituent but lacks the pyrazole ring and nitro group, resulting in different biological activities and applications.
N-(3,5-Dimethylphenyl)-β-alanine: This compound has a similar 3,5-dimethylphenyl substituent but contains a β-alanine moiety instead of the pyrazole ring, leading to different chemical reactivity and applications.
4-Nitro-1H-pyrazole-3-carboxamide: This compound has a similar pyrazole ring and nitro group but lacks the 3,5-dimethylphenyl substituent, resulting in different biological activities and applications.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-nitro-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-7-3-8(2)5-9(4-7)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXODSRSWFQBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dichloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B3590605.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,6-difluorobenzamide](/img/structure/B3590612.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B3590620.png)
![N-[2-(4-chlorophenoxy)ethyl]-2,2-bis(4-fluorophenyl)-2-hydroxyacetamide](/img/structure/B3590625.png)

![2-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B3590632.png)
![4-BROMO-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B3590644.png)


![5-bromo-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B3590670.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3590679.png)
![3-(2,6-dichlorophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B3590685.png)
![3-[(4-chlorophenoxy)methyl]-N-(3-nitrophenyl)benzamide](/img/structure/B3590692.png)
